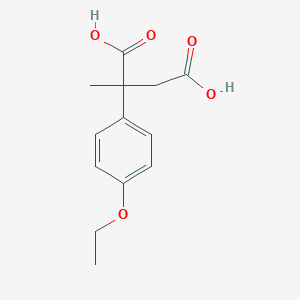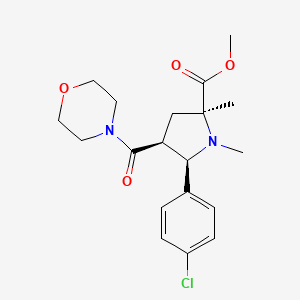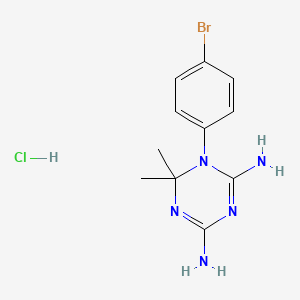![molecular formula C20H26O4 B5233887 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Mecanismo De Acción
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. By blocking the receptor, 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthma and COPD patients, to improve cardiac function in heart failure patients, and to reduce body weight in obese individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research.
One limitation of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is that it is a small molecule antagonist, which may not fully recapitulate the effects of genetic or pharmacological β2-adrenergic receptor blockade. Additionally, its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
Direcciones Futuras
There are several future directions for research involving 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551. One area of interest is the role of β2-adrenergic receptors in cancer. It has been suggested that these receptors may play a role in tumor growth and metastasis, and 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may be a useful tool for investigating this.
Another area of interest is the use of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 in combination with other drugs. For example, it has been shown to enhance the anti-tumor effects of chemotherapy drugs in animal models, and may have similar effects in humans.
Finally, there is interest in developing more selective β2-adrenergic receptor antagonists that may have fewer side effects and be more effective in treating various diseases. 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may serve as a useful starting point for the development of these new drugs.
Métodos De Síntesis
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 can be synthesized by reacting 2-isopropoxybenzyl chloride with 3-(3-ethoxyphenoxy)propylamine in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551.
Aplicaciones Científicas De Investigación
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and obesity.
Propiedades
IUPAC Name |
1-ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-21-17-9-7-10-18(15-17)22-13-8-14-23-19-11-5-6-12-20(19)24-16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOAKGWJJAGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)


![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)


![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)